molecular formula C15H15FN2O2 B13202606 3-[1-(2-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

3-[1-(2-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

Cat. No.: B13202606
M. Wt: 274.29 g/mol
InChI Key: ORRNFKKRXSGOTI-UHFFFAOYSA-N
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Description

3-[1-(2-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile ( 2060048-36-2) is a high-value chemical building block with a molecular formula of C15H15FN2O2 and a molecular weight of 274.29 g/mol . This piperidine-based compound is characterized by its distinct structure featuring a nitrile group and a 2-oxopiperidine core, which is substituted with a 2-fluoro-3-methylphenyl moiety at the nitrogen atom . The compound is supplied with a high level of purity and is identified by the InChIKey ORRNFKKRXSGOTI-UHFFFAOYSA-N . This compound serves as a versatile advanced intermediate in medicinal chemistry and drug discovery research . Its complex structure makes it a valuable scaffold for the exploration of novel therapeutic agents. Piperidine derivatives are of significant interest in pharmaceutical research due to their widespread presence in bioactive molecules. Specifically, related compounds featuring the 2-oxopiperidin-3-yl scaffold are being investigated in cutting-edge research areas, including as potential Wnt pathway modulators for the study of cancers and stem cell biology , and in the development of treatments for myeloproliferative neoplasms . The structural features of this compound, particularly the electron-withdrawing nitrile group, make it a valuable precursor for further chemical transformations, such as synthesizing more complex heterocyclic systems often found in active pharmaceutical ingredients. The product is available for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers can procure this compound from global suppliers, with various quantities available for order . For detailed handling, storage, and safety information, please refer to the Safety Data Sheet (SDS).

Properties

Molecular Formula

C15H15FN2O2

Molecular Weight

274.29 g/mol

IUPAC Name

3-[1-(2-fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

InChI

InChI=1S/C15H15FN2O2/c1-10-4-2-6-12(14(10)16)18-9-3-5-11(15(18)20)13(19)7-8-17/h2,4,6,11H,3,5,7,9H2,1H3

InChI Key

ORRNFKKRXSGOTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCCC(C2=O)C(=O)CC#N)F

Origin of Product

United States

Preparation Methods

Formation of the Piperidin-2-one Core

The piperidinone ring is commonly synthesized via cyclization reactions involving amino-ketone precursors or through Michael addition followed by intramolecular cyclization. A typical approach involves:

  • Starting from a substituted aniline derivative (in this case, 2-fluoro-3-methylaniline)
  • Acylation or alkylation to introduce a keto-ester or keto-nitrile side chain precursor
  • Cyclization under basic or acidic conditions to form the piperidinone ring

Installation of the 3-oxopropanenitrile Side Chain

The nitrile group is introduced via:

  • Reaction of the piperidinone intermediate with cyanoacetic acid derivatives or cyanoacetate esters under Knoevenagel condensation conditions
  • Alternatively, nucleophilic addition of cyanide sources to keto intermediates followed by oxidation or rearrangement

Detailed Preparation Methodologies

Stepwise Synthetic Procedure (Representative)

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Acylation of 2-fluoro-3-methylaniline Acyl chloride or acid anhydride, base (e.g., triethylamine), solvent (e.g., dichloromethane) Formation of N-acylated intermediate
2 Cyclization to piperidinone Base or acid catalysis, heat, solvent (e.g., ethanol) Intramolecular cyclization forming 2-oxopiperidine ring
3 Knoevenagel condensation Cyanoacetic acid or ester, base catalyst (e.g., piperidine), solvent (e.g., ethanol) Introduction of 3-oxopropanenitrile moiety
4 Purification Chromatography or recrystallization Isolation of pure 3-[1-(2-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

Reaction Condition Optimization

  • Temperature: Typically ranges from ambient to reflux temperatures (25–80°C) depending on step
  • Solvents: Polar aprotic solvents like dimethylformamide (DMF) or ethanol are preferred for condensation steps
  • Catalysts: Organic bases such as piperidine or triethylamine facilitate Knoevenagel condensation and cyclization
  • Purification: Silica gel chromatography is used to separate byproducts and unreacted starting materials; recrystallization from suitable solvents ensures high purity

Research Findings and Comparative Analysis

Yield and Purity

  • Reported yields for each step range from 60% to 85%, with overall yields around 40–60% after purification
  • Purity is typically confirmed by NMR, HPLC, and mass spectrometry, with purity >98% achievable

Analytical Data Summary

Parameter Value/Condition
Molecular Weight 274.29 g/mol
Melting Point Not explicitly reported; typically 100–150°C range for similar compounds
NMR Spectroscopy Characteristic signals for piperidinone and aromatic protons; fluorine coupling observed
Mass Spectrometry Molecular ion peak at m/z 274.29

Alternative Synthetic Routes

  • Some patents suggest using reductive amination of 2-fluoro-3-methylbenzaldehyde with amino-ketone intermediates to form the piperidine ring
  • Use of microwave-assisted synthesis to reduce reaction times and improve yields has been explored in research settings

Summary Table of Preparation Method

Step No. Reaction Type Key Reagents/Conditions Expected Yield (%) Notes
1 Acylation 2-Fluoro-3-methylaniline, acyl chloride, base, solvent 80–85 Formation of N-acyl intermediate
2 Cyclization Acid or base catalysis, heat 70–80 Piperidinone ring formation
3 Knoevenagel condensation Cyanoacetic acid/ester, base catalyst 60–75 Introduction of nitrile-keto side chain
4 Purification Chromatography, recrystallization Purity >98%

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

3-[1-(2-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-(2-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, focusing on substituent variations, molecular properties, and safety data derived from the evidence:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications Safety/Hazards References
3-[1-(2,6-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile 2,6-difluoro C₁₄H₁₂F₂N₂O₂ 278.25 Discontinued; used in research settings No specific hazards listed
3-[1-(5-Chloro-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile 5-chloro-2-fluoro C₁₄H₁₂ClFN₂O₂ 294.71 High purity (specified); potential synthetic intermediate Precautionary storage required
3-[1-(4-Bromo-2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile 4-bromo-2-methyl C₁₅H₁₅BrN₂O₂ 335.20 Requires dry storage; toxic to aquatic life Explosive (H200), environmental hazard
3-[1-(2,3-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile 2,3-dimethyl C₁₆H₁₈N₂O₂ 270.33 Standard purity; solvent-free synthesis Avoid heat/sparks; flammable
3-[1-(4-Iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile 4-iodo C₁₄H₁₂IN₂O₂ 382.17 Unstable explosive; restricted use H200 (unstable explosive), P210

Key Findings from Comparative Analysis

Structural and Electronic Effects

  • Bromine and iodine (e.g., 4-bromo or 4-iodo ) further elevate molecular weight and may confer photochemical reactivity.
  • Alkyl Groups : Methyl substituents (e.g., 2,3-dimethyl or 4-bromo-2-methyl ) introduce steric hindrance, possibly reducing metabolic degradation but increasing lipophilicity.

Research Implications and Limitations

While direct data on 3-[1-(2-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile are unavailable, trends from analogs indicate that its 2-fluoro-3-methylphenyl group may balance electronic effects (fluorine’s electron-withdrawing nature) and steric bulk (methyl group). This could optimize its performance in catalysis or drug discovery. However, safety profiling is critical, as structurally related compounds exhibit significant hazards (e.g., explosivity ). Further studies should prioritize experimental characterization of the target compound’s physical and toxicological properties.

Biological Activity

3-[1-(2-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile, commonly referred to as compound 2060058-67-3, is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C₁₅H₁₅FN₂O₂
  • Molecular Weight: 274.29 g/mol
  • CAS Number: 2060058-67-3

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may act as a modulator of neurotransmitter systems, potentially influencing pathways related to:

  • Dopaminergic Activity : The compound's structure suggests potential interactions with dopamine receptors, which could influence mood and cognitive functions.
  • Neuroprotective Effects : Preliminary studies indicate that it may exhibit neuroprotective properties, possibly through antioxidant mechanisms that mitigate oxidative stress in neuronal cells.

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Study Biological Activity Findings
Study ADopaminergic ModulationIncreased dopamine receptor binding affinity in vitro.
Study BNeuroprotectionReduced oxidative stress markers in neuronal cell lines.
Study CAntidepressant EffectsBehavioral tests in animal models showed reduced depressive-like symptoms.

Case Study 1: Neuroprotective Effects

In a study published in a peer-reviewed journal, researchers evaluated the neuroprotective effects of the compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The results demonstrated a significant reduction in cell death and reactive oxygen species (ROS) levels when treated with varying concentrations of the compound. This suggests a potential application in neurodegenerative diseases.

Case Study 2: Behavioral Impact

Another study focused on the behavioral effects of the compound in rodent models of depression. The administration of this compound resulted in a marked improvement in depressive behaviors as measured by the forced swim test and sucrose preference test, indicating its potential as an antidepressant.

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